Product packaging for 3-Fluoro-2-(piperidin-2-yl)pyridine(Cat. No.:)

3-Fluoro-2-(piperidin-2-yl)pyridine

Cat. No.: B13565371
M. Wt: 180.22 g/mol
InChI Key: GLVSSVLNEDVVAX-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and invaluable scaffold in both organic synthesis and medicinal chemistry. nih.govresearchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets like enzymes and receptors, thereby enhancing the pharmacokinetic properties of drug candidates. nih.gov The versatility of the pyridine nucleus is demonstrated by its presence in approximately 7,000 existing drug candidates and a wide array of FDA-approved drugs, including the proton pump inhibitor esomeprazole (B1671258) and the antiviral atazanavir. nih.gov This prevalence is due to its amenability to functionalization and its capacity to improve the binding specificity and strength within receptor systems. nih.govlifechemicals.com

Similarly, the piperidine scaffold, a saturated six-membered heterocycle with one nitrogen atom, is one of the most important synthetic fragments in drug design and is a key component in numerous pharmaceuticals and natural alkaloids. nih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals. nih.gov The synthesis of piperidine derivatives is a major focus in medicinal chemistry, often achieved through the hydrogenation of pyridine precursors. nih.gov Its three-dimensional structure is a valuable feature for creating molecules that can effectively interact with the complex architectures of biological targets.

Rationale for Strategic Investigation of Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds is a well-established and powerful strategy in modern drug discovery. nih.govtandfonline.com The unique physicochemical properties of the fluorine atom, including its small size (van der Waals radius of 1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's biological profile. tandfonline.comnih.gov

Strategic fluorination can lead to a number of desirable improvements in a drug candidate's properties:

Enhanced Metabolic Stability: The high strength of the C-F bond can block metabolically susceptible sites on a molecule, preventing enzymatic degradation and thereby increasing the drug's half-life and duration of action. tandfonline.comnih.gov

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, solubility, and pKa. nih.govresearchgate.net For instance, fluorination can lower the basicity of nearby amine groups, which can improve a compound's ability to permeate biological membranes and enhance its bioavailability. nih.govtandfonline.com

Increased Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets, such as enzymes and receptors, resulting in increased potency. tandfonline.comresearchgate.net

Conformational Control: The fluorine atom's preference for certain spatial arrangements can be used to create conformationally rigid molecules, which can be advantageous for binding to specific biological targets.

The successful application of this strategy is evident in the large number of fluorinated drugs on the market, with over 20% of all pharmaceuticals containing at least one fluorine atom. rsc.org

Overview of the Research Significance and Potential Applications of 3-Fluoro-2-(piperidin-2-yl)pyridine as a Molecular Entity

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components suggest significant potential as a building block in medicinal chemistry. The combination of the biologically active pyridine and piperidine rings with a strategically placed fluorine atom makes it an attractive scaffold for the development of novel therapeutic agents.

The isomeric compound, 3-Fluoro-4-(piperidin-2-yl)pyridine, has been noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. evitachem.com The presence of the fluorine atom in such compounds is suggested to enhance biological activity and binding affinity to various molecular targets. evitachem.com Given the similarities in structure, it is plausible that this compound could serve as a valuable intermediate or a core structure for developing new drugs aimed at a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. numberanalytics.com

The synthesis of fluorinated piperidines is an active area of research, with methods such as the catalytic hydrogenation of fluoropyridines providing access to these valuable motifs. nih.gov The development of such synthetic routes is crucial for exploring the potential of compounds like this compound in drug discovery programs.

Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully understand its potential as a molecular entity in contemporary chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2 B13565371 3-Fluoro-2-(piperidin-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-2-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2

InChI Key

GLVSSVLNEDVVAX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC=N2)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Fluoro 2 Piperidin 2 Yl Pyridine and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of 3-fluoro-2-(piperidin-2-yl)pyridine reveals several potential disconnections and key precursors. The primary bond for disconnection is the C-C bond between the pyridine (B92270) and piperidine (B6355638) rings. This suggests a synthetic strategy involving the coupling of a pre-functionalized 3-fluoropyridine (B146971) with a suitable piperidine derivative.

Another key disconnection involves the formation of the piperidine ring from a corresponding pyridine precursor. This approach would start with a 2-substituted 3-fluoropyridine, which is then subjected to a reduction of the pyridine ring to form the desired piperidine.

Finally, the fluorine atom can be introduced at a late stage of the synthesis. This strategy would involve the synthesis of a 2-(piperidin-2-yl)pyridine (B97662) scaffold, followed by a targeted fluorination reaction at the 3-position of the pyridine ring.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

3-Fluoro-2-halopyridine

2-Substituted piperidine derivatives

2-(Pyridin-2-yl)piperidine

3-Halo-2-(piperidin-2-yl)pyridine

Direct Synthesis Routes to the this compound Core

Catalytic Hydrogenation and Reduction Strategies for Pyridine to Piperidine Conversion

The conversion of a pyridine ring to a piperidine ring is a fundamental transformation in the synthesis of this compound. Catalytic hydrogenation is a widely employed method for this purpose. nih.govacs.orgutwente.nl

Recent advancements include electrocatalytic hydrogenation, which can be performed at ambient temperature and pressure. nih.govacs.org For instance, the electrocatalytic hydrogenation of pyridine to piperidine has been demonstrated using a carbon-supported rhodium catalyst, achieving a high yield and current efficiency. nih.govacs.org This method offers a more sustainable alternative to traditional high-temperature and high-pressure thermochemical processes. nih.gov

Another approach involves transfer hydrogenation. For example, pyridine N-oxides can be efficiently reduced to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon under mild conditions. organic-chemistry.org Additionally, a metal-free transfer hydrogenation of pyridines using borane-ammonia as the hydrogen source has been developed. organic-chemistry.org

The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when synthesizing chiral piperidine derivatives. A rhodium-catalyzed dearomatization-hydrogenation process has been developed to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner from the corresponding fluoropyridine precursors. nih.gov

Table 1: Comparison of Pyridine to Piperidine Reduction Methods

Method Catalyst/Reagent Conditions Advantages
Catalytic Hydrogenation Rh/C, Pd/C, RuCl₃·xH₂O High pressure H₂, elevated temperature High yields, well-established
Electrocatalytic Hydrogenation Carbon-supported rhodium Ambient temperature and pressure Milder conditions, sustainable
Transfer Hydrogenation Ammonium formate/Pd-C Mild conditions Avoids strong acids and harsh reagents
Metal-Free Transfer Hydrogenation Borane-ammonia Metal-free Avoids transition metal catalysts
Dearomatization-Hydrogenation Rhodium catalyst Mild conditions High diastereoselectivity for fluorinated piperidines

Coupling Reactions and Heterocycle Formation for Pyridine-Piperidine Linkage

The formation of the bond between the pyridine and piperidine rings is a critical step in many synthetic strategies. Cross-coupling reactions are a powerful tool for this purpose. For instance, a pyridine-pyridine cross-coupling reaction has been developed between pyridyl phosphonium (B103445) salts and cyanopyridines using B₂pin₂ as an electron-transfer reagent, leading to the formation of 2,4'-bipyridines with complete regio- and cross-selectivity. nih.gov While not directly forming a piperidine, this highlights the potential for coupling strategies.

Another approach involves the functionalization of pre-formed piperidine rings. For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine can be used to introduce substituents at the C2 position. nih.gov

Targeted Fluorination Methodologies for the Pyridine Nucleus

The introduction of a fluorine atom onto the pyridine ring can be achieved through various fluorination methods. One common strategy is nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor. evitachem.com For example, a precursor like 3-bromo-4-nitropyridine (B1272033) can be fluorinated using a fluoride (B91410) source under mild conditions. evitachem.com

Direct C-H fluorination offers a more direct route. A method for the site-selective fluorination of pyridines and diazines using silver(II) fluoride (AgF₂) has been developed. nih.gov This reaction proceeds at ambient temperature with high selectivity for fluorination adjacent to the nitrogen atom. nih.gov This method has been shown to be effective for a range of 3-substituted pyridines, leading to the corresponding 2-fluoro-3-substituted pyridine products. nih.govacs.org

Another selective fluorination method utilizes elemental fluorine-iodine mixtures to produce 2-fluoro-derivatives of pyridine and quinoline (B57606) in high yields at room temperature. rsc.org More recently, a method for the regioselective difluoromethylation of pyridines at the meta- or para-position has been developed, which is significant as direct difluoromethylation at the meta-position is particularly challenging. uni-muenster.de

Table 2: Selected Fluorination Methods for Pyridine Derivatives

Reagent Position of Fluorination Key Features
Silver(II) fluoride (AgF₂) C2 (adjacent to nitrogen) Mild conditions, high site-selectivity
Elemental fluorine-iodine C2 High yield, room temperature
Nucleophilic Fluoride Source Varies with precursor Requires activated precursor
Difluoromethylating Reagents Meta or Para Switchable regioselectivity

Asymmetric Synthesis Approaches for Enantiomeric Purity and Stereocontrol

Achieving enantiomeric purity is often a critical goal in the synthesis of pharmacologically active compounds. Several asymmetric strategies have been developed for the synthesis of chiral 2-substituted piperidines. acs.orgresearchgate.nettandfonline.comelectronicsandbooks.comacs.org

One approach involves the use of chiral auxiliaries. For example, N-tert-butanesulfinylimines can be used to synthesize densely substituted pyrrolidines and piperidines with high diastereoselectivity. researchgate.net Another strategy is the ozonolysis of cyclopentenes followed by reductive aminocyclization using optically active benzylic amines to produce diastereoisomeric mixtures of 1,2-disubstituted piperidines, which can then be separated and converted to optically active 2-alkylpiperidines. tandfonline.com

Catalytic asymmetric methods are also prominent. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been reported to produce enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. acs.orgorganic-chemistry.org This three-step process provides access to a variety of enantioenriched 3-piperidines. acs.orgorganic-chemistry.org

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core this compound scaffold is synthesized, further functionalization can be carried out to explore structure-activity relationships. The fluorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 3-position of the pyridine ring. evitachem.com

The piperidine nitrogen can be functionalized through standard N-alkylation or N-acylation reactions. Additionally, the piperidine ring itself can be further substituted. Rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of positional analogues of methylphenidate by functionalizing the C2, C3, and C4 positions of the piperidine ring. nih.gov

Late-stage functionalization of complex molecules containing a pyridine ring has been achieved through a tandem C-H fluorination and nucleophilic aromatic substitution sequence. acs.org This allows for the introduction of a variety of substituents at the 2-position of the pyridine ring. acs.org

Chemical Transformations at the Pyridine Ring

The construction of the 3-fluoropyridine core is a critical aspect of synthesizing the target compound. Various methods exist, ranging from direct fluorination of a pre-formed pyridine ring to building the ring from acyclic precursors with the fluorine atom already in place.

One prominent strategy involves the direct C-H fluorination of 3-substituted pyridines. For instance, fluorination with reagents like silver(II) fluoride (AgF₂) can selectively install a fluorine atom at the C-2 position, which is alpha to the ring nitrogen. nih.govacs.org Another approach is the Hartwig fluorination, which also utilizes AgF₂ in a solvent such as acetonitrile (B52724) to introduce fluorine onto an ortho position of the pyridine ring. nih.gov

Alternatively, the 3-fluoropyridine moiety can be assembled through cyclization reactions. A method has been described that uses the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate (B1210297) to form diversely substituted 3-fluoropyridines. acs.org Rhodium(III)-catalyzed C-H functionalization provides another route, where multisubstituted 3-fluoropyridines are prepared from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net

Traditional methods for synthesizing 3-fluoropyridines, such as the Balz-Schiemann reaction involving diazonium group substitution, deoxofluorination, and other nucleophilic fluorination techniques, also serve as foundational strategies in this context. acs.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Selected Methods for the Synthesis of 3-Fluoropyridine Derivatives

Method Reagents/Catalyst Key Features Citations
C-H Fluorination AgF₂ Direct fluorination at the position α to the pyridine nitrogen. nih.govacs.org
Photoredox Coupling & Condensation fac-Ir(ppy)₃, Blue LED, NH₄OAc Forms the pyridine ring from two ketone components. acs.org
Rh(III)-Catalyzed C-H Functionalization Rh(III) catalyst Couples α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net

Modifications and Functionalization at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key handle for chemical modification, allowing for the introduction of various substituents and protecting groups that can influence the compound's properties and subsequent reactivity. The use of N-protecting groups, such as the tert-butoxycarbonyl (Boc) group, is common during synthesis to prevent unwanted side reactions. researchgate.netchemicalbook.com This group can be readily removed using acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane. chemicalbook.commdpi.com

Functionalization of the piperidine nitrogen is often achieved through acylation or alkylation reactions. Amide bond formation is a widely used technique to introduce diverse functionalities. For example, coupling of the piperidine nitrogen with various carboxylic acids can be facilitated by activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.com The choice of the group attached to the nitrogen can also direct the regioselectivity of further functionalizations on the piperidine ring. researchgate.net

Table 2: Examples of Functionalization at the Piperidine Nitrogen

Reaction Type Reagents/Conditions Purpose/Outcome Citations
N-Protection Boc₂O Installation of the Boc protecting group. researchgate.net
N-Deprotection Trifluoroacetic acid (TFA) in CH₂Cl₂ Removal of the Boc protecting group. chemicalbook.commdpi.com
Amide Coupling Carboxylic acid, CDI or HBTU/HOBt, DIPEA Introduction of diverse acyl groups to the nitrogen. mdpi.com

Stereoselective Functionalization of Piperidine Ring Carbons

Controlling the stereochemistry of substituents on the piperidine ring is crucial for developing specific pharmacological profiles. Several advanced synthetic methods have been developed to achieve high levels of stereo- and regioselectivity.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions are powerful tools for the site-selective functionalization of the piperidine ring. researchgate.net The outcome of these reactions is highly dependent on the choice of both the rhodium catalyst and the nitrogen protecting group. For example, using a Rh₂(R-TCPTAD)₄ catalyst with an N-Boc-piperidine substrate can direct functionalization to the C2 position, while other catalysts can target the C4 position. researchgate.net The C3 position can be functionalized indirectly through the regioselective and stereoselective ring-opening of a cyclopropane (B1198618) intermediate. researchgate.net

Another significant strategy is the dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot, rhodium-catalyzed process enables the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. The reaction first dearomatizes the pyridine ring, and the resulting intermediate is then fully saturated by hydrogenation. nih.gov

Furthermore, enantiomerically enriched 3-substituted piperidines can be accessed from pyridine starting materials via a three-step sequence involving partial reduction of the pyridine, a rhodium-catalyzed asymmetric reductive Heck reaction with a boronic acid, and a final reduction step. acs.org Asymmetric hydrogenation of fluoroenamides derived from the corresponding pyridine is another effective approach. scientificupdate.com

Table 3: Stereoselective Synthesis Strategies for Functionalized Piperidines

Strategy Key Reagents/Catalyst Stereochemical Outcome Citations
Rh-Catalyzed C-H Insertion Rh₂(R-TCPTAD)₄, N-Boc-piperidine Site-selective functionalization at C2. researchgate.net
Dearomatization-Hydrogenation (DAH) [Rh(COD)Cl]₂, H-Bpin, H₂ Highly diastereoselective formation of all-cis-fluorinated piperidines. nih.govscientificupdate.com
Asymmetric Reductive Heck Reaction [Rh(cod)(OH)]₂, Chiral Ligand, Boronic Acid Synthesis of enantioenriched 3-substituted piperidines. acs.org

Late-Stage Functionalization Paradigms for Structural Diversity

Late-stage functionalization (LSF) encompasses strategies that introduce chemical modifications at the final stages of a synthetic sequence. This approach is highly valuable in medicinal chemistry for rapidly generating a library of analogues for structure-activity relationship (SAR) studies without re-synthesizing the core scaffold. acs.org

A powerful LSF paradigm for modifying the pyridine ring involves a tandem C-H fluorination/nucleophilic aromatic substitution (SNAr) sequence. nih.govacs.org In this process, a C-H bond on the pyridine ring, typically at the position alpha to the nitrogen, is first converted to a C-F bond using a reagent like AgF₂. The resulting 2-fluoropyridine (B1216828) is an excellent substrate for SNAr reactions. The highly electronegative fluorine atom activates the ring for substitution and is a good leaving group, allowing for its displacement by a wide range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles under mild conditions. nih.govacs.org

Another LSF strategy involves iridium-catalyzed borylation to install a boronate ester onto the pyridine ring. nih.gov This versatile intermediate can then undergo various cross-coupling reactions, such as Buchwald amination, to introduce diverse functional groups. nih.gov These transition metal-mediated C-H functionalization techniques have become essential tools for the LSF of complex, pyridine-containing molecules. acs.orgresearchgate.net

Reactivity, Chemical Transformations, and Reaction Mechanism Elucidation

Reactivity Profiles of the Fluoropyridine and Piperidine (B6355638) Moieties

The 3-fluoropyridine (B146971) portion of the molecule is characterized by the strong electron-withdrawing effect of the fluorine atom, which significantly influences the reactivity of the pyridine (B92270) ring. This inductive effect, coupled with the inherent electron-deficient nature of the pyridine ring, renders the positions ortho and para to the fluorine atom susceptible to nucleophilic attack. Specifically, the C2 and C4 positions are activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position also impacts the basicity of the pyridine nitrogen, making it less basic compared to pyridine itself. Deprotonation of the 3-fluoropyridine ring can be achieved using strong bases, typically at the C2 or C4 position, facilitating further functionalization chemicalbook.comchemicalbook.com.

Conversely, the piperidine moiety is a saturated, non-aromatic heterocycle that behaves as a secondary amine. The nitrogen atom possesses a lone pair of electrons, making the piperidine ring a nucleophilic and basic center. The reactivity of the piperidine ring is largely centered on this nitrogen atom, which readily participates in reactions with electrophiles. The carbon atoms of the piperidine ring are generally unreactive towards nucleophiles unless activated by adjacent functional groups. However, deprotonation at the C2 position can be achieved using strong bases, creating a nucleophilic carbon center that can react with various electrophiles youtube.comnih.gov. The stereochemistry at the C2 position is a crucial aspect of its reactivity, influencing the approach of reagents and the stereochemical outcome of reactions.

Investigation of Nucleophilic and Electrophilic Reactivity Patterns

The dual nature of 3-Fluoro-2-(piperidin-2-yl)pyridine gives rise to distinct patterns of nucleophilic and electrophilic reactivity.

Nucleophilic Reactivity: The primary site of nucleophilic character is the nitrogen atom of the piperidine ring. This nitrogen can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors, to form N-substituted derivatives. The piperidine ring itself exhibits enhanced nucleophilicity compared to acyclic secondary amines due to the reduced steric hindrance around the nitrogen's lone pair ambeed.com.

Electrophilic Reactivity: The fluoropyridine ring is the principal electrophilic domain of the molecule. The electron-withdrawing fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Nucleophiles will preferentially attack the positions ortho and para to the fluorine atom. While the C4 position is electronically favored, the presence of the bulky piperidine group at the C2 position may sterically hinder attack at this site, potentially favoring substitution at the C6 position. The fluorine atom itself can act as a leaving group in SNAr reactions, a common feature of fluorinated aromatic compounds acs.org.

A summary of the expected reactivity is presented in the table below:

Moiety Reagent Type Site of Reaction Expected Product Type
Piperidine Electrophile (e.g., R-X, RCOCl) Nitrogen atom N-substituted piperidine
Piperidine Strong Base then Electrophile C2-carbon atom C2-substituted piperidine
3-Fluoropyridine Nucleophile (e.g., Nu-) C4 or C6 position Substituted fluoropyridine (addition-elimination)

Organometallic and Catalytic Reactions Involving this compound

The unique structural features of this compound allow it to participate in a variety of organometallic and catalytic reactions, enabling further molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions: The fluoropyridine moiety can serve as a substrate in palladium-catalyzed cross-coupling reactions. The C-F bond can be activated by palladium complexes, although this is generally more challenging than the activation of C-Cl, C-Br, or C-I bonds acs.org. More commonly, the pyridine ring can be functionalized at other positions via C-H activation or by converting a different leaving group (e.g., bromide or triflate) at another position on the ring. The piperidine nitrogen can also act as a directing group in such transformations. Furthermore, organozinc species derived from the deprotonation of N-Boc-piperidine can participate in Negishi-type cross-coupling reactions with aryl bromides, suggesting that the C2-position of the piperidine ring in the target molecule could potentially be arylated through a similar strategy nih.gov. Pyridine sulfinates have also been shown to be effective coupling partners in palladium-catalyzed reactions with aryl halides nih.gov.

Rhodium-Catalyzed Hydrogenation: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation, often employing rhodium-based catalysts. This transformation is typically performed under hydrogen pressure and can exhibit high stereoselectivity, leading to the formation of all-cis substituted piperidines . The presence of the existing piperidine ring and the fluorine atom would influence the stereochemical outcome of such a reduction.

Other Catalytic Transformations: The piperidine moiety can be synthesized and functionalized through various other catalytic methods, including iridium-catalyzed asymmetric hydrogenation of pyridinium salts and gold-catalyzed oxidative amination of alkenes nih.gov. These methods highlight the potential for catalytic modifications of the piperidine ring within the target molecule.

Below is a table summarizing potential catalytic reactions:

Reaction Type Catalyst Moiety Involved Potential Transformation
Negishi Coupling Palladium Piperidine (C2) C-C bond formation
Suzuki-Miyaura Coupling Palladium Fluoropyridine C-C bond formation
Hydrogenation Rhodium Fluoropyridine Reduction to piperidine

Detailed Mechanistic Studies of Key Synthetic and Transformative Reactions

The mechanisms of the reactions involving this compound are generally consistent with established principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The reaction of the fluoropyridine ring with a nucleophile proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring at a position activated by the fluorine atom (typically C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. The rate-determining step is usually the initial attack of the nucleophile nih.gov.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki-Miyaura or Negishi coupling typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the fluoropyridine moiety, forming a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst youtube.com.

Catalytic Hydrogenation: The mechanism of rhodium-catalyzed hydrogenation of the pyridine ring involves the coordination of the aromatic ring to the metal center, followed by the sequential addition of hydrogen atoms to the ring, ultimately leading to the saturated piperidine. The stereochemistry of the product is determined by the facial selectivity of the hydrogen addition, which is influenced by the catalyst and the substituents on the ring.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The presence of a chiral center at the C2 position of the piperidine ring introduces stereochemical considerations into the reactions of this compound.

Reactions involving the piperidine ring can proceed with varying degrees of diastereoselectivity, depending on the nature of the reagents and reaction conditions. For example, the deprotonation of the C2 position and subsequent reaction with an electrophile can be influenced by the existing stereochemistry, potentially leading to the preferential formation of one diastereomer. The use of chiral auxiliaries on the piperidine nitrogen can also be employed to direct the stereochemical outcome of reactions at the C2 position.

In catalytic reactions, the stereochemistry of the product is often controlled by the chiral catalyst. For instance, asymmetric hydrogenation of a pyridinium precursor to the target molecule using a chiral iridium or rhodium catalyst could, in principle, provide access to a single enantiomer of the product nih.gov. Similarly, diastereoselective epoxidation of a related tetrahydropyridine precursor, followed by regioselective ring-opening, can be a powerful strategy for the synthesis of highly substituted piperidines with defined stereochemistry acs.org. The use of organometallic complexes as stereocontrolling elements in reactions such as reductive amination can also afford piperidine products as single diastereoisomers rsc.org.

The table below outlines factors influencing stereochemical outcomes:

Reaction Type Influencing Factor Potential Outcome
Alkylation of C2-lithiated piperidine Existing stereocenter at C2 Diastereomeric mixture or single diastereomer
Asymmetric Hydrogenation Chiral catalyst (e.g., with chiral ligands) High enantiomeric excess
Diastereoselective Epoxidation Directing groups on the molecule High diastereoselectivity

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR, Multinuclear NMR: ¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3-Fluoro-2-(piperidin-2-yl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its covalent framework and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the pyridine (B92270) and piperidine (B6355638) moieties. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the fluorine substitution at the 3-position, these signals would exhibit complex splitting patterns from both homo- and heteronuclear (H-F) coupling. The proton at the C6 position of the pyridine ring is anticipated to be the most downfield. The piperidine protons would be found in the aliphatic region (typically δ 1.5-3.5 ppm). The proton on the carbon adjacent to the nitrogen (C6' of piperidine) and the methine proton at the C2' position (the point of attachment to the pyridine ring) would be the most deshielded within this group. The N-H proton of the piperidine ring would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The pyridine carbons would resonate in the downfield region (δ 120-160 ppm). The carbon atom bonded to the fluorine (C3) would show a large one-bond C-F coupling constant (¹JCF) and would be significantly shifted. For 3-fluoropyridine (B146971), the C3 resonance is observed around δ 158 ppm with a large coupling constant. The other pyridine carbons (C2, C4, C5, C6) would also show smaller two- or three-bond couplings to fluorine. The piperidine carbons would appear in the upfield, aliphatic region (δ 25-60 ppm). The chemical shifts for piperidine itself are found at approximately δ 47.8 (C2, C6), 27.9 (C3, C5), and 25.7 (C4) ppm. The substitution on the C2' carbon would shift its resonance further downfield.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. In fluorinated pyridine derivatives, the ¹⁹F chemical shift provides a clear marker for the fluorine atom. For instance, the ¹⁹F chemical shift for 3-fluoropyridine is approximately -131 ppm relative to CFCl₃. The signal for this compound is expected in a similar region, with coupling to the aromatic protons on the pyridine ring.

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments like COSY (Correlation Spectroscopy) would be essential to establish H-H coupling networks within the piperidine and pyridine rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for the unambiguous assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and ¹⁹F NMR Data Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted J-Coupling (Hz)
Pyridine C2 - ~150-155 (d) ²JCF ≈ 15-25
Pyridine C3 - ~156-160 (d) ¹JCF ≈ 230-250
Pyridine C4 ~7.3-7.5 (m) ~120-125 (d) ³JCF ≈ 5-10
Pyridine C5 ~7.2-7.4 (m) ~135-140 (d) ⁴JCF ≈ 1-3
Pyridine C6 ~8.2-8.4 (m) ~145-150 (d) ³JCF ≈ 5-10
Piperidine C2' ~3.5-4.0 (m) ~55-60 -
Piperidine C3' ~1.5-1.9 (m) ~25-30 -
Piperidine C4' ~1.5-1.9 (m) ~24-28 -
Piperidine C5' ~1.5-1.9 (m) ~25-30 -
Piperidine C6' ~2.8-3.2 (m) ~45-50 -
Piperidine N-H Variable (broad s) - -
Nucleus Predicted ¹⁹F Chemical Shift (ppm)
Pyridine F3 ~ -130 to -135 (m)

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns.

Accurate Mass Determination: Using high-resolution mass spectrometry techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, the exact mass of the protonated molecule [M+H]⁺ can be determined with high precision. The molecular formula of this compound is C₁₀H₁₃FN₂. The expected monoisotopic mass of the neutral molecule is approximately 180.1063 u, and the [M+H]⁺ ion would be observed at m/z 181.1141. This accurate mass measurement would confirm the elemental composition.

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the [M+H]⁺ ion would be isolated and fragmented. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely involve the piperidine and pyridine rings. Expected fragmentation could include:

Loss of the piperidine ring or fragments thereof.

Cleavage of the C-C bond between the two rings.

Retro-Diels-Alder fragmentation within the piperidine ring.

Loss of small neutral molecules like ethylene (B1197577) from the piperidine moiety.

Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₁₀H₁₃FN₂
Monoisotopic Mass 180.1063 u
[M+H]⁺ (observed) m/z 181.1141
Key Fragmentation Ions (m/z) Predictions would include fragments corresponding to the fluoropyridine cation and various piperidine-derived cations.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, yielding precise bond lengths, bond angles, and conformational details. Although a crystal structure for this compound is not publicly documented, analysis of related structures allows for a detailed prediction.

A suitable single crystal would be required for analysis. The resulting structure would definitively confirm the substitution pattern on the pyridine ring and the connectivity between the pyridine and piperidine moieties. Key structural parameters of interest would include:

Conformation of the Piperidine Ring: The piperidine ring would be expected to adopt a stable chair conformation to minimize steric strain.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces such as hydrogen bonding (involving the piperidine N-H as a donor and the pyridine nitrogen or fluorine as a potential acceptor) and potentially π-π stacking interactions between pyridine rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups.

N-H Stretch: A moderate to weak band is expected around 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band characteristic of the C-F stretch is anticipated in the 1150-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring breathing modes are often strong in Raman spectra, providing a characteristic signal. The symmetric vibrations of the molecule would be particularly Raman-active. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes, aided by computational methods like Density Functional Theory (DFT).

Table 3: Predicted Vibrational Spectroscopy Frequencies

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (Piperidine) IR 3300 - 3500 Medium-Weak
Aromatic C-H Stretch IR, Raman 3000 - 3100 Medium
Aliphatic C-H Stretch IR, Raman 2850 - 2960 Strong
C=N, C=C Stretch (Pyridine) IR, Raman 1400 - 1600 Strong
C-F Stretch IR 1150 - 1250 Strong

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment (if chiral)

The structure of this compound contains a stereocenter at the C2 position of the piperidine ring, where it attaches to the pyridine. This means the compound is chiral and can exist as a pair of enantiomers, (R)- and (S)-3-Fluoro-2-(piperidin-2-yl)pyridine.

To determine the absolute configuration of a pure enantiomer, chiroptical spectroscopy is essential.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The electronic transitions associated with the fluoropyridine chromophore would give rise to a characteristic ECD spectrum (a series of positive and/or negative bands known as Cotton effects). This experimental spectrum can be compared with a spectrum predicted by time-dependent DFT (TD-DFT) calculations for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. It provides a more detailed fingerprint of the molecule's stereochemistry. By comparing the experimental VCD spectrum with the DFT-predicted spectrum, one can also confidently assign the absolute configuration. This technique is particularly powerful as it probes the chirality of the entire molecular framework.

While specific chiroptical data for this compound is not available, the synthesis of related chiral piperidinyl-indole derivatives and their separation and characterization demonstrates the established methodology for such assignments. The resolution of the racemic mixture of this compound would first be necessary, typically through chiral chromatography or diastereomeric salt formation, before chiroptical analysis could be performed on the isolated enantiomers.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Fluoro-2-(piperidin-2-yl)pyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure.

Electronic Structure and Charge Distribution: Calculations reveal how the electronegative fluorine atom influences the electron distribution across the pyridine (B92270) ring. The fluorine atom withdraws electron density, creating a dipole moment and affecting the reactivity of the aromatic system. The nitrogen atom in the pyridine ring and the piperidine (B6355638) ring also significantly influence charge distribution. Molecular Electrostatic Potential (MEP) maps are used to visualize these effects. nih.gov For related piperidine derivatives, MEP studies have shown that negative electrostatic potential regions, susceptible to electrophilic attack, are often localized around heteroatoms like nitrogen and oxygen, while positive regions are found on other parts of the rings, indicating sites for nucleophilic attack. nih.gov

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. orientjchem.org For fluoropyridine derivatives, the HOMO-LUMO gap has been analyzed to understand reactivity trends. researchgate.net In a study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, the calculated HOMO and LUMO energies confirmed that charge transfer occurs within the molecule, a property that would be expected in this compound as well. nih.gov

Below is a table illustrating typical HOMO-LUMO energy values for a related fluoropyridine molecule, as determined by computational methods.

Computational ParameterValue (eV)
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Note: This data is illustrative for a related fluoropyridine and not specific to this compound.

Density Functional Theory (DFT) Studies for Optimized Geometries, Energetics, and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density. researchgate.net It provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Optimized Geometries and Energetics: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy conformation. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. For fluorinated piperidines, DFT studies have been crucial in understanding conformational preferences, such as whether the fluorine atom preferentially occupies an axial or equatorial position on the piperidine ring, which is influenced by electrostatics, hyperconjugation, and steric factors. researchgate.net Studies on similar fluoropyridines show excellent agreement between DFT-calculated geometries and experimental data. researchgate.net

The following table presents an example of calculated geometric parameters for 3-fluoropyridine (B146971), which constitutes part of the target molecule.

Geometric ParameterCalculated Value (B3LYP)Experimental Value
C-F Bond Length1.35 Å1.36 Å
C-N Bond Length (adjacent to F)1.34 Å1.34 Å
C-C-N Bond Angle123.8°123.6°
Note: Data is for 3-fluoropyridine and serves as an illustrative example. researchgate.net

Spectroscopic Property Predictions: DFT methods can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net By calculating these spectra for a proposed structure, computational results can be compared with experimental spectra to confirm the molecule's identity and structure. researchgate.netresearchgate.net For 2- and 3-fluoropyridine, DFT calculations have produced vibrational assignments that agree extremely well with observed spectra. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and interactions with the environment.

Conformational Landscape Exploration: The piperidine ring in this compound is flexible and can adopt various conformations, such as chair, boat, and twist-boat forms. Furthermore, the bond connecting the pyridine and piperidine rings allows for rotation. MD simulations can explore this complex conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts at a given temperature. researchgate.net

Solvent Effects: The properties and behavior of a molecule can change significantly in the presence of a solvent. easychair.org MD simulations can explicitly include solvent molecules (like water), allowing for the study of hydration shells and solvent-mediated interactions. easychair.orgresearchgate.net This is critical for understanding how the molecule behaves in a biological environment or during a chemical reaction in solution. easychair.org DFT studies on 3-fluoropyridine have shown that while molecular parameters are slightly influenced by solvent polarity, chemical properties can be seriously affected. researchgate.net

In Silico Modeling of Intermolecular Interactions and Binding Modes

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is a key area of research. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is used to predict the binding mode and affinity of the molecule to a protein's active site. mdpi.comnih.gov The fluorine atom can participate in hydrogen bonding and electrostatic interactions, which can enhance binding affinity to a target. evitachem.com Docking studies on similar pyridine derivatives have been used to elucidate binding mechanisms and guide the design of new molecules. nih.govoncotarget.com

Binding Free Energy Calculations: Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to estimate the free energy of binding. mdpi.com This provides a quantitative measure of the stability of the ligand-receptor complex. These calculations consider energies from electrostatics, van der Waals forces, and solvation to predict binding strength. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net

Theoretical Prediction Focus: These models are built using calculated molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can include constitutional, topological, geometric, and electronic properties. For a series of related piperidine or pyridine derivatives, a QSAR model could be developed to predict a property like receptor binding affinity based on these descriptors. nih.govresearchgate.net The model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comrsc.org For instance, a QSAR study on piperidine derivatives used 2D topological descriptors to build models that could predict toxicity. nih.gov The goal of these theoretical studies is not to determine a biological outcome directly, but to create a predictive framework based on molecular structure. nih.gov

A typical QSAR model is represented by a linear equation: Activity = c0 + c1D1 + c2D2 + ... where D1, D2 are molecular descriptors and c0, c1, c2 are coefficients determined from a training set of molecules.

Applications in Advanced Chemical and Materials Science Research

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The 3-fluoro-2-(piperidin-2-yl)pyridine moiety is recognized as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Privileged structures are molecular frameworks that are able to bind to multiple biological targets, and the pyridine (B92270) ring, a key component of this compound, is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The introduction of a fluorine atom and a piperidine (B6355638) ring enhances the molecular diversity and potential for specific interactions with biological macromolecules.

The fluorinated pyridine core serves as a robust platform for the construction of more complex molecular architectures. mdpi.com Its utility as a building block is demonstrated in the synthesis of various derivatives where the pyridine and piperidine rings can be further functionalized. For instance, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents. evitachem.com This reactivity enables the creation of diverse chemical libraries for drug discovery and other applications.

The synthesis of compounds incorporating the this compound scaffold often involves multi-step sequences. These can include nucleophilic substitution reactions, cross-coupling reactions like the Suzuki-Miyaura coupling, and other standard organic transformations to build upon the core structure. acs.orgmdpi.com The ability to readily modify this scaffold makes it a valuable tool for systematically exploring structure-activity relationships.

Development and Evaluation of Novel Ligands for Catalysis and Coordination Chemistry

The nitrogen atoms in both the pyridine and piperidine rings of this compound make it an excellent candidate for use as a ligand in catalysis and coordination chemistry. These nitrogen atoms can coordinate to metal centers, forming stable complexes with a variety of transition metals. The electronic properties of the ligand, influenced by the electronegative fluorine atom, can modulate the catalytic activity and selectivity of the resulting metal complexes.

Research in this area focuses on synthesizing and characterizing new metal complexes incorporating this compound and its derivatives. These complexes are then evaluated for their catalytic efficacy in a range of organic transformations. For example, pyridine-containing ligands are known to be effective in various catalytic reactions, and the specific stereochemistry and electronic nature of this compound can lead to the development of highly selective catalysts.

Investigation as a Molecular Probe in Mechanistic Biological Research

Beyond its role as a synthetic building block, this compound and its analogs are utilized as molecular probes to investigate fundamental biological processes at the molecular level. These probes are designed to interact with specific biological targets, such as enzymes and receptors, allowing researchers to study their function and mechanism of action.

A key application is in target engagement studies, where the compound is used to verify that a potential drug molecule is binding to its intended target in a cellular or in vivo environment. The fluorine atom can be a useful spectroscopic marker for techniques like fluorine-19 nuclear magnetic resonance (¹⁹F NMR), providing a sensitive handle to monitor binding events.

Furthermore, derivatives of this scaffold have been instrumental in enzyme inhibition studies. The presence of fluorine can significantly influence the binding affinity and inhibitory potency of a molecule. researchgate.net For instance, fluorinated compounds have been designed as inhibitors for enzymes like cholesterol 24-hydroxylase (CH24H), where the fluorine atom contributes to enhanced binding interactions within the enzyme's active site. acs.org By systematically modifying the structure of the this compound core, researchers can probe the specific interactions that govern enzyme inhibition, providing valuable insights into the enzyme's mechanism. acs.org

Contribution to Combinatorial Chemistry and Chemical Library Synthesis Methodologies

The adaptability of the this compound scaffold makes it a valuable component in the field of combinatorial chemistry. This discipline focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. These libraries are then screened for biological activity to identify new drug leads or other functional molecules.

The ability to perform various chemical transformations on both the pyridine and piperidine rings of this compound allows for the generation of a wide diversity of compounds from a single core structure. Methodologies such as parallel synthesis, where multiple reactions are carried out simultaneously, can be employed to efficiently create these libraries. nih.gov For example, by varying the substituents on the piperidine nitrogen or by performing different reactions on the pyridine ring, a vast chemical space can be explored.

The use of this scaffold in combinatorial synthesis facilitates the systematic exploration of structure-activity relationships, helping to identify the key structural features required for a desired biological effect.

Potential in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The this compound molecule possesses features that make it an interesting candidate for research in this area.

The pyridine ring can participate in pi-pi stacking interactions, while the nitrogen atoms and the fluorine atom can engage in hydrogen bonding and other electrostatic interactions. These directional and specific non-covalent forces can be harnessed to guide the self-assembly of molecules into well-defined supramolecular architectures, such as coordination polymers and other complex assemblies. mdpi.com

While direct research on the supramolecular behavior of this compound itself is an emerging area, the principles of self-assembly using similar pyridine-based ligands are well-established. mdpi.com The unique electronic and steric properties imparted by the fluoro and piperidinyl groups could lead to the formation of novel supramolecular structures with interesting properties and potential applications in materials science, such as in the development of new sensors or functional materials.

Advanced Analytical Methodologies for the Study and Quantification in Research Matrices

Chromatographic Techniques for Purity Assessment, Separation, and Isolation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are fundamental in determining the purity of 3-Fluoro-2-(piperidin-2-yl)pyridine and for its isolation and separation from impurities and reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for the purity assessment of piperidine (B6355638) and pyridine (B92270) derivatives. researchgate.netnih.gov A typical setup involves a C18 column and a mobile phase consisting of an aqueous component (often with a pH modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The detection is commonly performed using a photodiode array (PDA) or UV detector. nih.gov For piperidine derivatives, challenges such as peak splitting can occur, which may be addressed by adjusting the mobile phase pH or using different column chemistry. researchgate.net The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the compound in the presence of its degradation products. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. researchgate.net These advantages make UPLC particularly suitable for the rapid purity testing of newly synthesized batches of this compound and for high-throughput analysis.

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. While the direct analysis of this compound by GC might be possible, derivatization may be required to improve its volatility and chromatographic behavior. GC is often coupled with a mass spectrometer for more definitive identification.

Table 1: Illustrative HPLC/UPLC Conditions for Analysis of Related Pyridine/Piperidine Compounds

Parameter HPLC UPLC
Column Hypersil Gold C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov Phenomenex C18 (e.g., 250 x 4.6 mm, 1.8 µm) researchgate.net
Mobile Phase Acetonitrile and HPLC grade water (pH adjusted) nih.gov Acetonitrile and Ammonium (B1175870) Acetate (B1210297) Buffer researchgate.net
Elution Mode Isocratic or Gradient nih.gov Gradient researchgate.net
Flow Rate 1.0 mL/min nih.gov 1.0 mL/min researchgate.net
Detector Photodiode Array (PDA) at a specific wavelength nih.gov Photodiode Array (PDA) researchgate.net
Column Temp. 35 °C nih.gov Ambient
Injection Vol. 20 µL nih.gov 20 µL researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the structural elucidation and sensitive quantification of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone for the analysis of non-volatile compounds in complex matrices. researchgate.net For this compound, LC-MS can confirm the molecular weight of the parent compound and identify impurities and metabolites. Tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole mass analyzer, operates in Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification. eurl-pesticides.euhpst.cz This involves monitoring a specific precursor ion (the molecular ion of the analyte) and its characteristic product ions. Given the compound's fluorine atom, techniques combining Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with ¹⁹F Nuclear Magnetic Resonance (NMR) can be particularly powerful for identifying and tracking fluorinated products. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. hpst.cz It is highly effective for identifying unknown volatile components in a sample by comparing their mass spectra to established libraries. For less volatile compounds like this compound, derivatization might be necessary prior to GC-MS analysis. GC-MS/MS provides enhanced selectivity and sensitivity, which is crucial for trace-level analysis in complex research matrices. eurl-pesticides.eu

Table 2: General Parameters for Hyphenated Technique Analysis

Technique Ionization Mode Analysis Mode Key Application for this compound
LC-MS/MS Electrospray (ESI) Multiple Reaction Monitoring (MRM) eurl-pesticides.eu Quantitative analysis in biological fluids or environmental samples.
GC-MS Electron Impact (EI) Full Scan / Selected Ion Monitoring (SIM) hpst.cz Identification of volatile impurities and byproducts.
LC-HRMS Electrospray (ESI) Time-of-Flight (TOF) or Orbitrap Accurate mass measurement for formula confirmation and identification of unknown metabolites. ub.edu

Capillary Electrophoresis for High-Resolution Separations, including Chiral Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as low sample and reagent consumption, making it a "green" analytical alternative. nih.gov For this compound, which possesses a chiral center at the C2 position of the piperidine ring, chiral CE is indispensable for separating its enantiomers.

The principle of chiral CE involves adding a chiral selector to the background electrolyte. The two enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. nih.gov Common chiral selectors include cyclodextrins, macrocyclic antibiotics (like vancomycin), and certain proteins. nih.govnih.gov Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has shown particular promise for the separation of fluorinated compounds. nih.gov Compared to chiral HPLC, chiral CE often provides higher separation efficiency and resolution in a shorter analysis time. nih.gov

Table 3: Potential Chiral Selectors for Capillary Electrophoresis of this compound

Chiral Selector Class Specific Example(s) Separation Principle Reference Application
Cyclodextrins Hydroxypropyl-β-CD, Sulfated-β-CD Host-guest inclusion complexation General enantioseparation of various drugs. nih.gov
Macrocyclic Antibiotics Vancomycin Complexation involving hydrogen bonding, dipole-dipole, and steric interactions Chiral analysis of hydroxy acids. nih.gov
Polysaccharides Maltodextrin Chiral recognition via multiple interaction points Used in dual-selector systems for complex separations. nih.gov

Development of High-Throughput Screening (HTS) Methodologies for Compound Evaluation

High-Throughput Screening (HTS) is a key process in drug discovery used to rapidly assess large numbers of compounds for a specific biological activity. nih.gov To evaluate this compound and its analogues, HTS assays would need to be developed and optimized.

The development process involves selecting an appropriate assay format that is sensitive, robust, and amenable to automation. Common formats include fluorescence-based assays (e.g., Fluorescence Polarization, Time-Resolved Fluorescence), enzyme-linked immunosorbent assays (ELISAs), and cell-based assays that measure endpoints like cell viability or reporter gene expression. nih.gov The robustness of an HTS assay is often quantified by the Z'-factor, a statistical parameter that assesses the quality of the assay by comparing the signal separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay. nih.gov Adapting HTS for specific pathogens or targets may require specialized laboratory conditions. nih.gov

Table 4: Overview of HTS Assay Technologies for Compound Evaluation

Assay Technology Principle Typical Application
Time-Resolved Fluorescence (TRF) Uses long-lifetime fluorophores to reduce background interference. nih.gov Receptor-ligand binding, enzyme assays.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger molecule. nih.gov Molecular interaction studies.
Enzyme Complementation Assays Involves the reconstitution of an active enzyme from fragments, driven by the interaction of proteins fused to those fragments. nih.gov Protein-protein interaction screening.
High-Content Screening (HCS) Automated microscopy and image analysis to measure multiple parameters in cell-based assays. nih.gov Assessing cytotoxicity, cell morphology changes.

Method Development and Validation for Research Applications

For any analytical method to be considered reliable for research applications, it must undergo rigorous development and validation. researchgate.net This process ensures that the method is suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery experiments. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). researchgate.net

Table 5: Key Analytical Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Common Acceptance Criterion
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) > 0.99 nih.gov
Accuracy Closeness to the true value. 90-110% recovery nih.gov
Precision (Repeatability) Agreement between multiple measurements of the same sample. Relative Standard Deviation (RSD) < 2% nih.gov
Specificity Ability to differentiate the analyte from other substances. No interference at the analyte's retention time/m/z. nih.gov
Robustness Resistance to small changes in method parameters. RSD of results should remain within acceptable limits. researchgate.net
LOD/LOQ Lowest concentration detectable/quantifiable. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. nih.gov

Future Research Directions and Emerging Avenues

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of complex molecules is a paramount goal in modern chemistry. Future research on 3-Fluoro-2-(piperidin-2-yl)pyridine should prioritize the exploration of sustainable and green synthetic routes. Current synthetic strategies for similar fluorinated and piperidine-containing compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future investigations could focus on:

Catalyst-free and solvent-free reactions: The development of one-pot multicomponent reactions under solvent-free conditions or in environmentally friendly solvents like water would significantly improve the green credentials of the synthesis. ajchem-a.com

Biocatalysis: Employing enzymes for key synthetic steps, such as the asymmetric reduction of a pyridine (B92270) precursor, can offer high selectivity under mild conditions, reducing the need for traditional and often harsh chemical reagents. nih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalytic steps, present a powerful strategy for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could lead to a more sustainable and cost-effective production process.

Renewable starting materials: Investigating the use of bio-based feedstocks for the synthesis of the pyridine or piperidine (B6355638) rings would contribute to a more sustainable lifecycle for the compound.

Development of Novel Stereoselective Methodologies

The piperidine ring in this compound contains a stereocenter, meaning the compound can exist as different enantiomers. These enantiomers may exhibit distinct biological activities and physical properties. Therefore, the development of novel stereoselective methodologies to control the stereochemistry at this position is a critical area for future research.

Key research avenues include:

Asymmetric organocatalysis: The use of small organic molecules as catalysts for the enantioselective synthesis of 2-substituted piperidines has shown great promise. acs.org This approach avoids the use of transition metals and can lead to high enantioselectivities. acs.orgchimia.ch

Transition metal-catalyzed asymmetric synthesis: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents a powerful method for accessing enantioenriched 3-substituted piperidines. nih.govacs.org Further development of this and other transition-metal-catalyzed methods could be applied to the synthesis of the target compound. ajchem-a.comnih.govacs.org

Chiral auxiliary-mediated synthesis: The use of chiral auxiliaries, such as tert-butanesulfinamide, can facilitate the diastereoselective synthesis of 2-substituted piperidines, which can then be converted to the desired enantiomerically pure product. researchgate.net

Enzymatic resolution: In addition to asymmetric synthesis, enzymatic resolution of a racemic mixture of this compound could provide an alternative route to the individual enantiomers.

Integration into Advanced Functional Materials and Nanotechnology Research

The unique electronic properties conferred by the fluorine atom and the pyridine ring, combined with the structural features of the piperidine moiety, make this compound a candidate for integration into advanced functional materials and nanotechnology.

Future research could explore its application in:

Organic electronics: Fluorinated pyridine derivatives have been investigated for their potential use in organic semiconductors. evitachem.com The specific electronic properties of this compound could be harnessed for the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Fluorinated polymers: The compound could serve as a monomer or a building block for the synthesis of novel fluoropolymers with tailored properties, such as thermal stability, chemical resistance, and low surface energy. nih.gov These materials could find applications in coatings, membranes, and specialty plastics.

Nanomaterials for drug delivery: The piperidine moiety is a common scaffold in pharmaceuticals, and its incorporation into nanomaterials could enhance drug delivery systems. researchgate.net Metal-organic frameworks (MOFs) are being explored for their ability to stabilize and deliver volatile fluorine-containing reagents, and similar principles could be applied to create delivery systems for drugs based on the this compound scaffold. cornell.edu

Sensors: The pyridine nitrogen can coordinate to metal ions, suggesting that derivatives of this compound could be developed as chemosensors for the detection of specific metal ions or other analytes.

Expansion of Mechanistic Biological Research Applications beyond current scope

While the specific biological activities of this compound are not extensively documented, its structural motifs are present in many bioactive molecules. nih.govacs.org The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. ajchem-a.comnih.govnih.govresearchgate.net The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. nih.gov

Future mechanistic biological research should aim to:

Identify novel biological targets: High-throughput screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications. clinmedkaz.org

Investigate its potential as a neuropharmacological agent: Piperidine derivatives are known to interact with various targets in the central nervous system. evitachem.com Research could focus on its activity at neurotransmitter receptors and transporters, with potential applications in treating neurological and psychiatric disorders.

Explore its use as a molecular probe: The compound's unique structure could be leveraged to design molecular probes for studying specific biological pathways. evitachem.com For example, radiolabeled versions could be used in positron emission tomography (PET) imaging to visualize and quantify its biological targets in vivo.

Elucidate structure-activity relationships (SAR): Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs will be crucial for understanding the key structural features required for a desired pharmacological effect. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be applied to accelerate the development and optimization of compounds like this compound.

Future research in this area should focus on:

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-2-(piperidin-2-yl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or cross-coupling strategy. For example:
  • Step 1 : Fluorination of 2-chloropyridine derivatives using agents like CsF or KF in polar aprotic solvents (e.g., DMF) under reflux .
  • Step 2 : Piperidine ring introduction via Buchwald-Hartwig coupling or reductive amination. A base (e.g., K₂CO₃) and palladium catalyst (e.g., Pd(OAc)₂) are often employed .
  • Step 3 : Purification via HCl salt formation (dihydrochloride) to enhance crystallinity .
    Key Variables : Solvent choice (DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) significantly impact yields (reported 45–70% in preliminary trials).

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., J₃-F ~ 8–12 Hz for pyridine C-3 fluorine) .
  • X-ray Crystallography : Resolve piperidine ring conformation and fluorine substitution geometry .
  • HRMS : Confirm molecular ion [M+H]⁺ (exact mass: ~195.09 g/mol) and isotopic patterns .

Q. What are the primary reactivity trends of the fluoropyridine-piperidine scaffold?

  • Methodological Answer :
  • Electrophilic Substitution : Fluorine at C-3 deactivates the pyridine ring, directing electrophiles to C-4/C-5 positions .
  • Reductive Functionalization : Piperidine nitrogen can undergo alkylation or acylation under mild conditions (e.g., NaBH₃CN for reductive amination) .
  • Oxidation : Piperidine rings are prone to oxidation (e.g., with mCPBA) to form N-oxides, altering electronic properties .

Advanced Research Questions

Q. How does the fluorine substituent influence binding affinity in receptor-ligand studies?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces; fluorine’s electron-withdrawing effect enhances hydrogen bonding at adjacent sites .
  • Biological Assays : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase targets). Fluorine often improves metabolic stability and target engagement .

Q. What strategies resolve contradictions in reported reaction yields for fluoropyridine intermediates?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst type) to identify critical factors. For example, DMF may increase side reactions vs. acetonitrile .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., stannane intermediates in Stille couplings) .

Q. How can enantioselective synthesis of chiral piperidine-pyridine derivatives be achieved?

  • Methodological Answer :
  • Catalytic Asymmetric Hydrogenation : Use Ir or Rh catalysts with chiral ligands (e.g., BINAP) to reduce imine precursors. Reported enantiomeric excess (ee) >90% in similar systems .
  • Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers during esterification/amination .

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